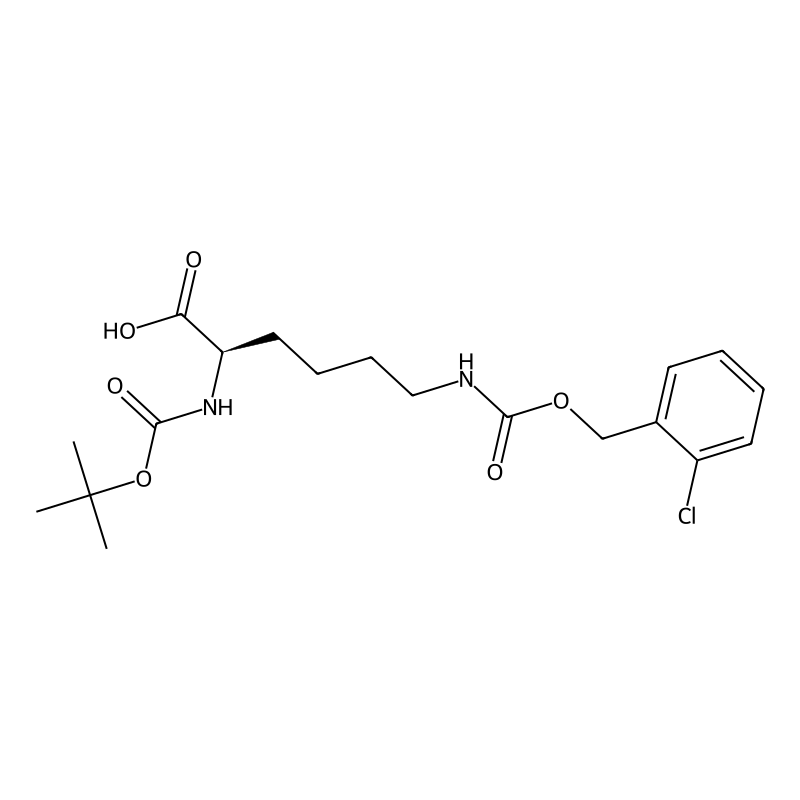

Boc-D-Lys(2-Cl-Z)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Boc-D-Lys(2-Cl-Z)-OH provides a convenient way to incorporate D-enantiomer of Lysine into peptides. This is crucial for studying the effect of chirality on peptide function, as D-peptides can have different biological properties compared to their L- counterparts .

Solid-Phase Peptide Synthesis (SPPS):

- The Boc protecting group on the alpha-amino group allows for chain elongation on solid support during SPPS. This technique is widely used to synthesize peptides of various lengths and functionalities .

Preparation of Peptide Derivatives:

- The 2-chloro-benzyloxycarbonyl (Z) group on the side chain can be selectively removed to introduce functionalities or attach targeting moieties. This enables the creation of peptide-based probes for studying protein-protein interactions or drug delivery systems .

Synthesis of Peptidomimetics:

Boc-D-Lys(2-Cl-Z)-OH, also known as Nα-Boc-Nε-(2-chlorobenzyl) D-lysine, is a derivative of the amino acid lysine. It features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a 2-chlorobenzyl (Cl-Z) group on the epsilon-amino group. This compound has a molecular formula of C₁₉H₂₇ClN₂O₆ and a molar mass of approximately 414.88 g/mol .

The Boc protecting group is commonly used in peptide synthesis to protect the amino group from unwanted reactions, while the 2-chlorobenzyl group allows for further functionalization or modification through various

- Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid or hydrochloric acid, exposing the free amino group for further reactions.

- Nucleophilic Substitution: The chlorine atom in the 2-chlorobenzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Peptide Bond Formation: This compound can be utilized in solid-phase peptide synthesis (SPPS), where it reacts with other amino acids to form peptide bonds.

These reactions make Boc-D-Lys(2-Cl-Z)-OH a versatile intermediate in organic synthesis and peptide chemistry .

The synthesis of Boc-D-Lys(2-Cl-Z)-OH typically involves several steps:

- Protection of D-lysine: The amino groups of D-lysine are protected using the Boc anhydride to form Boc-D-lysine.

- Chlorination: The epsilon-amino group is then modified by introducing the 2-chlorobenzyl moiety through a coupling reaction, often facilitated by activating agents like carbodiimides.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for research applications .

Boc-D-Lys(2-Cl-Z)-OH is primarily used in:

- Peptide Synthesis: It serves as a building block in the synthesis of peptides, particularly those requiring specific modifications at the lysine residue.

- Medicinal Chemistry: Its unique structure allows for the exploration of novel therapeutic agents by modifying the 2-chlorobenzyl group.

- Research: It is utilized in studies focused on protein interactions and enzyme activity due to its ability to mimic natural lysine residues .

Here are some compounds similar to Boc-D-Lys(2-Cl-Z)-OH:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Boc-D-lysine | Contains only the Boc protecting group | Commonly used without additional functionalization |

| Fmoc-D-lysine | Contains a fluorenylmethyloxycarbonyl protecting group | Useful for different peptide coupling strategies |

| Boc-Lys(4-NO₂-Bz)-OH | Contains a nitrobenzyl group instead of chlorobenzyl | Provides different reactivity due to nitro group |

Boc-D-Lys(2-Cl-Z)-OH stands out due to its unique combination of protective and reactive groups, allowing for specific modifications that can enhance its utility in synthetic chemistry compared to other lysine derivatives .

Physical State and Appearance

Boc-D-Lys(2-Cl-Z)-OH exists as a solid crystalline material under standard conditions [2]. The compound appears as a white to off-white powder with crystalline characteristics [5] [8]. Commercial preparations typically present as white powder with good flow properties suitable for peptide synthesis applications [2] [3]. The molecular formula is C19H27ClN2O6 with a molecular weight of 414.88 grams per mole [1] [3] [5].

Solubility Profile in Peptide Synthesis Solvents

The solubility characteristics of Boc-D-Lys(2-Cl-Z)-OH in common peptide synthesis solvents are well-documented and critical for synthetic applications [2] [5]. The compound demonstrates excellent solubility in dimethylformamide, forming clear solutions when dissolved at concentrations of 1 millimole in 2 milliliters of dimethylformamide [2]. Additional solubility data indicates compatibility with chloroform, dichloromethane, ethyl acetate, dimethylsulfoxide, and acetone [5] [8].

| Solvent | Solubility Characteristics | Reference |

|---|---|---|

| Dimethylformamide | Clear solution (1 mmol/2 mL) | [2] |

| Dichloromethane | Soluble | [5] |

| Dimethylsulfoxide | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

| Acetone | Soluble | [5] |

| Chloroform | Soluble | [5] |

Spectroscopic Properties

Spectroscopic characterization of Boc-D-Lys(2-Cl-Z)-OH provides essential structural confirmation through multiple analytical techniques [2] [20]. Identity confirmation through infrared spectroscopy passes standard testing protocols with characteristic absorption patterns consistent with the molecular structure [2]. Nuclear magnetic resonance spectroscopy confirms structural integrity with proton nuclear magnetic resonance spectra conforming to expected structural parameters [20] [22].

The infrared spectrum exhibits characteristic absorption bands corresponding to functional groups present in the molecule [2]. Carbonyl stretching vibrations from both the Boc protecting group and the 2-chlorobenzyloxycarbonyl moiety contribute to the spectroscopic fingerprint [19]. Nuclear magnetic resonance analysis in deuterated dimethylsulfoxide provides detailed structural information confirming the expected molecular architecture [18].

Optical Rotation Values

Optical rotation measurements provide crucial stereochemical information for Boc-D-Lys(2-Cl-Z)-OH [2] [12] [22]. The specific optical rotation values demonstrate the compound's chiral nature and confirm the D-configuration of the lysine residue [2] [12]. Measurements conducted at 25°C using dimethylformamide as solvent (concentration = 2%) yield optical rotation values in the range of +7.5 to +12.5 degrees [2].

Temperature-controlled measurements at 20°C with a concentration of 1 gram per 100 milliliters in dimethylformamide show optical rotation values of +12.0° ± 2.0° [24]. Alternative measurement conditions using the same solvent system report specific rotation values ranging from -11.0 to -13.0 degrees under different analytical protocols [12] [22].

| Measurement Conditions | Optical Rotation Value | Reference |

|---|---|---|

| 25°C, c=2% in DMF | +7.5 to +12.5° | [2] |

| 20°C, c=1 in DMF | +12.0° ± 2.0° | [24] |

| c=1 in DMF | -11.0 to -13.0° | [12] [22] |

Crystallographic Data

Crystallographic analysis of Boc-D-Lys(2-Cl-Z)-OH reveals important structural parameters and molecular packing arrangements [8] [22] [24]. The compound crystallizes with a melting point range of 70-77°C, indicating good thermal stability for synthetic applications [8] [22] [24]. Density measurements provide a calculated value of 1.236 ± 0.06 grams per cubic centimeter [5] [24].

High-performance liquid chromatography analysis confirms purity levels exceeding 97.0 area percent, with neutralization titration methods showing minimum purity of 98.0 percent [22]. The crystalline form exhibits characteristic diffraction patterns consistent with the expected molecular structure [25]. Powder X-ray diffraction techniques have proven valuable for structural characterization of similar amino acid derivatives [25].

| Physical Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 70-77°C | Standard | [8] [22] [24] |

| Density | 1.236 ± 0.06 g/cm³ | Calculated | [5] [24] |

| Purity (HPLC) | ≥97.0 area% | Chromatographic | [22] |

| Purity (Titration) | ≥98.0% | Neutralization | [22] |

Chemical Basis for Protection

The tert-butyloxycarbonyl protecting group represents one of the most fundamental and widely utilized amino protecting groups in peptide synthesis [1] [2]. This carbamate-type protecting group operates on the principle of temporarily masking the nucleophilic and basic properties of amino nitrogen through formation of a stable urethane linkage [3]. The chemical foundation for tert-butyloxycarbonyl protection lies in its ability to convert reactive amino groups into chemically inert carbamates that resist unwanted side reactions during peptide assembly [4] [5].

The installation of tert-butyloxycarbonyl protection occurs through nucleophilic attack of the amino group on di-tert-butyl dicarbonate, commonly abbreviated as tert-butyloxycarbonyl anhydride [6]. This protection strategy effectively eliminates the basicity and nucleophilicity of the amino nitrogen by incorporating it into a carbamate structure, where the nitrogen lone pair is delocalized through resonance with the carbonyl group [7] [3]. The resulting protected amino acid maintains stability under basic conditions and various nucleophilic reaction environments, making it ideally suited for peptide coupling reactions [1] [4].

The molecular structure of tert-butyloxycarbonyl-protected amino acids exhibits enhanced solubility characteristics compared to unprotected counterparts, facilitating easier handling and purification procedures [5]. The bulky tert-butyl group also provides steric protection that can influence the stereochemical outcome of subsequent reactions and prevent racemization during amino acid activation [2] [3].

Acid-Lability and Deprotection Mechanisms

The acid-labile nature of the tert-butyloxycarbonyl group constitutes its most distinctive and practically valuable characteristic [5] [8]. Deprotection proceeds through a well-characterized mechanism involving protonation of the carbonyl oxygen, followed by elimination of a tert-butyl cation and subsequent decarboxylation to regenerate the free amino group [8] [6].

The deprotection mechanism initiates with protonation of the carbamate carbonyl oxygen by trifluoroacetic acid or other strong acids [8]. This protonation activates the carbamate toward nucleophilic attack and facilitates the departure of the tert-butyl group as a carbocation [3] [8]. The formation of the highly stable tertiary tert-butyl cation drives this elimination reaction, making tert-butyloxycarbonyl one of the most acid-sensitive protecting groups available [5] [9].

Following carbocation formation, the resulting carbamic acid intermediate undergoes rapid decarboxylation to produce carbon dioxide and the free amine [8] [6]. The evolved carbon dioxide serves as a useful indicator of reaction completion, as its generation can be visually observed during deprotection procedures [8]. The tert-butyl cation intermediate either eliminates a proton to form isobutylene gas or reacts with nucleophilic scavengers present in the reaction mixture [10] [8].

The relative ease of tert-butyloxycarbonyl deprotection under acidic conditions enables selective removal in the presence of other acid-stable protecting groups [5] [9]. This selectivity forms the basis for orthogonal protection strategies widely employed in complex peptide syntheses [11] [12].

Stability Under Synthesis Conditions

tert-Butyloxycarbonyl protection demonstrates remarkable stability under the basic and nucleophilic conditions typically encountered during peptide synthesis [4] [13]. This stability profile makes it particularly well-suited for Merrifield solid-phase peptide synthesis, where repeated exposure to coupling reagents and basic washing conditions is required [1] [14].

The carbamate structure of tert-butyloxycarbonyl-protected amino acids resists hydrolysis under basic conditions, in contrast to ester-based protecting groups that can undergo saponification [2] [13]. This base stability allows for the use of basic coupling conditions and basic washing procedures without premature deprotection [4] [3]. Similarly, the protection remains intact during treatment with nucleophilic coupling reagents and activating agents commonly employed in peptide synthesis [5].

Temperature stability represents another important aspect of tert-butyloxycarbonyl protection under synthesis conditions [13]. The protecting group withstands the elevated temperatures sometimes required for difficult coupling reactions without significant decomposition [5]. However, extremely high temperatures can lead to thermal deprotection through a mechanism similar to acid-catalyzed removal [6].

The compatibility of tert-butyloxycarbonyl protection with various solvents used in peptide synthesis enhances its practical utility [13]. The protecting group remains stable in dimethylformamide, dichloromethane, tetrahydrofuran, and other common peptide synthesis solvents [14] [5]. This solvent compatibility, combined with the enhanced solubility properties imparted by the tert-butyl group, facilitates efficient peptide assembly procedures [1] [4].

2-Chlorobenzyloxycarbonyl Protection of ε-Amino Group

Rationale for Chlorinated Z Derivative

The development of 2-chlorobenzyloxycarbonyl protection arose from the need to address specific limitations encountered with standard benzyloxycarbonyl protection in solid-phase peptide synthesis [15] [16]. The incorporation of an electron-withdrawing chlorine substituent at the ortho position of the benzyl ring fundamentally alters the electronic properties and stability characteristics of the protecting group [16] [17].

The primary rationale for chlorinated benzyloxycarbonyl derivatives centers on enhanced stability toward acidic deprotection conditions [15] [16]. Standard benzyloxycarbonyl groups can undergo premature cleavage under the mildly acidic conditions used for tert-butyloxycarbonyl removal, leading to unwanted side reactions and branched peptide formation [15]. The electron-withdrawing effect of the chlorine substituent significantly reduces the electron density of the benzyl system, thereby decreasing the stability of the benzyl cation intermediate formed during acid-catalyzed deprotection [16] [18].

This electronic modification results in a protecting group that exhibits dramatically increased resistance to acid-catalyzed removal compared to unsubstituted benzyloxycarbonyl groups [16]. Studies have demonstrated that 2-chlorobenzyloxycarbonyl protection is at least 60 times more stable than standard benzyloxycarbonyl protection under solid-phase peptide synthesis conditions [16]. This enhanced stability effectively eliminates the formation of branched peptides that can occur through premature side-chain deprotection during α-amino deprotection steps [15].

The chlorinated derivative also provides improved selectivity in complex protection schemes where multiple protecting groups must be removed under different conditions [19] [10]. The increased stability allows for complete orthogonality with tert-butyloxycarbonyl chemistry, enabling selective α-amino deprotection without affecting side-chain protection [13] [12].

Orthogonality with Boc Chemistry

The orthogonal relationship between 2-chlorobenzyloxycarbonyl and tert-butyloxycarbonyl protection represents a cornerstone of classical peptide synthesis methodology [13] [12]. This orthogonality enables the selective removal of α-amino protection while maintaining side-chain protection throughout the peptide assembly process [11] [13].

In tert-butyloxycarbonyl solid-phase peptide synthesis, the 2-chlorobenzyloxycarbonyl group remains completely stable during the repeated trifluoroacetic acid treatments used for α-amino deprotection [19] [10]. This stability contrast is achieved through the different mechanisms governing the deprotection of each protecting group [13] [12]. While tert-butyloxycarbonyl removal proceeds through formation of a highly stable tertiary carbocation, 2-chlorobenzyloxycarbonyl deprotection requires the formation of a destabilized benzyl cation bearing an electron-withdrawing substituent [16] [18].

The practical implementation of this orthogonal relationship allows for the construction of complex peptide sequences without interference between protecting group removal steps [12]. During each coupling cycle, trifluoroacetic acid treatment selectively removes the α-amino tert-butyloxycarbonyl group while leaving all 2-chlorobenzyloxycarbonyl-protected lysine residues intact [19] [10]. This selectivity prevents the formation of unwanted branched structures that would otherwise compromise peptide purity [15].

The orthogonal nature of this protection scheme extends to the final global deprotection step, where conditions can be chosen to simultaneously remove all remaining protecting groups and cleave the peptide from the solid support [20] [21]. This dual functionality streamlines the overall synthesis process and reduces the number of handling steps required [12].

Deprotection Methods and Mechanisms

The deprotection of 2-chlorobenzyloxycarbonyl protection requires significantly harsher conditions than standard benzyloxycarbonyl groups due to the destabilizing effect of the chlorine substituent [19] [20]. Multiple deprotection methodologies have been developed to accommodate different synthetic requirements and equipment limitations [20] [21] [22].

Hydrogen fluoride treatment represents the classical method for 2-chlorobenzyloxycarbonyl deprotection in solid-phase peptide synthesis [19] [20]. The mechanism proceeds through protonation of the carbamate oxygen followed by elimination of the destabilized 2-chlorobenzyl cation [20]. The electron-withdrawing chlorine substituent significantly reduces the stability of this cationic intermediate, requiring the strongly acidic conditions provided by hydrogen fluoride [16] [20]. Scavenger reagents are typically employed to trap the reactive carbocation and prevent alkylation of nucleophilic amino acid residues [20].

Trifluoromethanesulfonic acid offers an alternative deprotection method that avoids the handling difficulties associated with hydrogen fluoride [21] [23]. This superacid provides sufficient acidity to promote 2-chlorobenzyloxycarbonyl removal while offering improved safety and convenience [21] [24]. The mechanism parallels that of hydrogen fluoride treatment, with trifluoromethanesulfonic acid serving as the proton source for carbamate activation [21].

Trimethylsilyl trifluoromethanesulfonate has emerged as a modern alternative that combines the effectiveness of trifluoromethanesulfonic acid with improved handling characteristics [23] [25] [26]. This Lewis acid activates the carbamate carbonyl through coordination rather than protonation, leading to efficient 2-chlorobenzyloxycarbonyl removal under milder conditions [27] [25]. The trimethylsilyl trifluoromethanesulfonate method often provides superior yields and fewer side reactions compared to traditional hydrogen fluoride treatment [23] [22].

Hydrogenolysis represents a completely different mechanistic approach to 2-chlorobenzyloxycarbonyl deprotection [19] [28]. Under catalytic hydrogenation conditions using palladium on carbon, the benzyl-oxygen bond is cleaved through heterogeneous catalysis rather than acid-catalyzed carbocation formation [28] [29]. This method offers the advantage of operating under neutral conditions, thereby avoiding acid-catalyzed side reactions that can compromise peptide integrity [28].

Comparative Advantages Over Standard Z Protection

The 2-chlorobenzyloxycarbonyl protecting group offers several distinct advantages over standard benzyloxycarbonyl protection that have established its importance in peptide synthesis [15] [16]. These advantages stem primarily from the electronic effects of the chlorine substituent and their impact on protecting group stability and selectivity [16] [17].

Enhanced chemical stability represents the most significant advantage of 2-chlorobenzyloxycarbonyl over standard benzyloxycarbonyl protection [16]. The electron-withdrawing chlorine substituent dramatically increases the resistance of the protecting group to premature acid-catalyzed removal [15] [16]. This enhanced stability eliminates the formation of branched peptides that commonly occur with standard benzyloxycarbonyl protection when exposed to trifluoroacetic acid during α-amino deprotection steps [15]. Quantitative studies have demonstrated that 2-chlorobenzyloxycarbonyl protection provides at least 60-fold greater stability under typical solid-phase synthesis conditions [16].

Improved orthogonality with tert-butyloxycarbonyl chemistry constitutes another major advantage of the chlorinated derivative [13] [12]. The enhanced acid stability allows for complete selectivity during α-amino deprotection, enabling clean peptide assembly without side-chain interference [19] [10]. This orthogonal relationship is less reliable with standard benzyloxycarbonyl protection, where partial side-chain deprotection can occur during repeated trifluoroacetic acid treatments [15].

The 2-chlorobenzyloxycarbonyl group also demonstrates superior performance in the synthesis of lysine-rich peptides, where multiple side-chain protecting groups must remain intact throughout extended synthesis sequences [15]. The enhanced stability prevents the accumulation of deletion sequences and branched products that can complicate purification and reduce overall yield [16]. This advantage becomes particularly important in the synthesis of basic peptides and proteins where lysine residues are prevalent [19].

From a practical standpoint, 2-chlorobenzyloxycarbonyl protection offers improved handling characteristics compared to some alternative lysine protecting groups [10]. The protecting group provides good solubility properties and crystalline amino acid derivatives that are easily purified and characterized [19] [30]. These practical advantages facilitate large-scale synthesis applications where consistent quality and ease of handling are essential [10].